

# Evaluating the Synergistic Activity of Doripenem Hydrate with Amikacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge in clinical practice, necessitating the exploration of combination therapies to enhance antimicrobial efficacy. This guide provides a comprehensive evaluation of the synergistic activity of **doripenem hydrate**, a broad-spectrum carbapenem antibiotic, with amikacin, an aminoglycoside. The combination of these two agents has been investigated as a strategy to overcome resistance and improve outcomes in infections caused by challenging Gramnegative pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

# In Vitro Synergy: Quantitative Analysis

The synergistic potential of doripenem and amikacin has been predominantly evaluated using in vitro methods such as the checkerboard assay and time-kill studies. The primary metric for synergy in checkerboard assays is the Fractional Inhibitory Concentration Index (FICI), which is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

An FICI of  $\leq$ 0.5 is generally interpreted as synergy, >0.5 to 1 as an additive effect, >1 to 4 as indifference, and >4 as antagonism.[1][2]

### **Checkerboard Assay Results**

The following table summarizes the findings of a study that utilized the Etest strip method, a gradient diffusion technique, to assess the interaction between doripenem and amikacin







against a panel of clinical isolates.[1] The isolates were categorized based on their susceptibility to each agent.

Table 1: In Vitro Interaction of Doripenem and Amikacin against Gram-Negative Bacilli by Etest[1]



| Bacterial<br>Species       | Susceptibili<br>ty Profile | No. of<br>Isolates | Synergy<br>(FICI ≤0.5) | Additive<br>(FICI >0.5-1) | Indifferent<br>(FICI >1-4) |
|----------------------------|----------------------------|--------------------|------------------------|---------------------------|----------------------------|
| Acinetobacter<br>baumannii | DOR-S /<br>AMK-S           | 6                  | 1 (16.7%)              | 5 (83.3%)                 | 0 (0%)                     |
| DOR-S /<br>AMK-R           | 6                          | 0 (0%)             | 3 (50%)                | 3 (50%)                   |                            |
| DOR-R /<br>AMK-S           | 6                          | 0 (0%)             | 1 (16.7%)              | 5 (83.3%)                 |                            |
| DOR-R /<br>AMK-R           | 6                          | 0 (0%)             | 0 (0%)                 | 6 (100%)                  |                            |
| Pseudomona<br>s aeruginosa | DOR-S /<br>AMK-S           | 6                  | 0 (0%)                 | 5 (83.3%)                 | 1 (16.7%)                  |
| DOR-S /<br>AMK-R           | 2                          | 0 (0%)             | 0 (0%)                 | 2 (100%)                  |                            |
| DOR-R /<br>AMK-S           | 6                          | 0 (0%)             | 1 (16.7%)              | 5 (83.3%)                 | •                          |
| DOR-R /<br>AMK-R           | 6                          | 0 (0%)             | 1 (16.7%)              | 5 (83.3%)                 | •                          |
| Klebsiella<br>pneumoniae   | DOR-S /<br>AMK-S           | 6                  | 0 (0%)                 | 2 (33.3%)                 | 4 (66.7%)                  |
| DOR-S /<br>AMK-R           | 6                          | 0 (0%)             | 1 (16.7%)              | 5 (83.3%)                 |                            |
| DOR-R /<br>AMK-S           | 6                          | 0 (0%)             | 4 (66.7%)              | 2 (33.3%)                 | -                          |
| DOR-R /<br>AMK-R           | 6                          | 0 (0%)             | 1 (16.7%)              | 5 (83.3%)                 | •                          |
| Overall                    | 68                         | 1 (1.5%)           | 24 (35.3%)             | 43 (63.2%)                | •                          |

DOR-S: Doripenem-Sensitive; DOR-R: Doripenem-Resistant; AMK-S: Amikacin-Sensitive; AMK-R: Amikacin-Resistant.



The data indicates that true synergy between doripenem and amikacin is a rare event, observed in only 1.5% of the tested isolates.[1] However, an additive effect was seen in 35.3% of cases, suggesting a potential benefit of the combination.[1] The majority of interactions were classified as indifferent.[1] Notably, the single synergistic interaction occurred in a doripenem and amikacin-sensitive strain of A. baumannii.[1]

Another study focusing on 100 carbapenem-nonsusceptible P. aeruginosa isolates found that the combination of doripenem with amikacin was synergistic or additive against 67% of the isolates, with 20% showing synergy and 47% showing an additive effect.[3]

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and interpretation of synergy studies. Below are the protocols for the key experiments discussed.

## **Checkerboard Broth Microdilution Assay**

This method is considered a standard for in vitro synergy testing.

- 1. Preparation of Materials:
- Antimicrobials: Prepare stock solutions of doripenem hydrate and amikacin at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration.
- Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Microtiter Plate: Use a 96-well plate.
- 2. Assay Setup:
- Dispense 50 μL of CAMHB into each well of the microtiter plate.[4]
- Serially dilute doripenem (Drug A) horizontally across the plate and amikacin (Drug B)
  vertically down the plate. This creates a matrix of decreasing concentrations of both drugs.
- The final volume in each well after adding the inoculum should be 100 μL.



- Include wells for growth control (no antibiotic) and sterility control (no bacteria).
- 3. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with 50  $\mu$ L of the prepared bacterial suspension.
- Incubate the plate at 35°C for 16-20 hours in ambient air.
- 4. Data Analysis:
- Determine the MIC of each drug alone and the MIC of each drug in combination for each well that shows no visible growth.
- Calculate the FIC for each drug: FIC A = MIC of drug A in combination / MIC of drug A alone.
  FIC B = MIC of drug B in combination / MIC of drug B alone.
- Calculate the FICI: FICI = FIC A + FIC B.
- Interpret the results based on the FICI value as described above.



#### Checkerboard Assay Workflow



Click to download full resolution via product page

Checkerboard Assay Experimental Workflow.

## **Time-Kill Assay**

This dynamic method assesses the rate of bacterial killing over time.



#### 1. Preparation:

- Prepare tubes of CAMHB containing doripenem alone, amikacin alone, and the combination of both at relevant concentrations (e.g., 0.5x, 1x, or 2x MIC).
- Prepare a bacterial suspension to a final concentration of approximately 5 x 10<sup>5</sup> to 1 x 10<sup>6</sup>
  CFU/mL in each tube.
- Include a growth control tube without any antibiotic.
- 2. Sampling and Plating:
- Incubate all tubes in a shaking incubator at 35°C.
- At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline or broth.
- Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
- 3. Incubation and Counting:
- Incubate the plates at 35°C for 18-24 hours.
- Count the number of colonies (CFU/mL) on each plate.
- 4. Data Analysis:
- Plot the log10 CFU/mL versus time for each antibiotic condition.
- Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[5][6]
- Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

## In Vivo Efficacy: Murine Sepsis Model



An experimental sepsis model in mice was used to evaluate the in vivo efficacy of doripenem and amikacin against carbapenem-resistant Acinetobacter baumannii.[7][8][9]

Table 2: In Vivo Efficacy of Doripenem and Amikacin Combination Therapy[7][8][9]

| Therapy Group           | Outcome at 48 hours                                                              |  |
|-------------------------|----------------------------------------------------------------------------------|--|
| Doripenem Monotherapy   | Less effective than combination therapies                                        |  |
| Doripenem + Amikacin    | Rapid bactericidal effect, began to eradicate bacterial load from lung and liver |  |
| Doripenem + Tigecycline | Rapid bactericidal effect, began to eradicate bacterial load from lung and liver |  |
| Doripenem + Sulbactam   | Eradication of bacterial load started at 72 hours                                |  |
| Doripenem + Colistin    | Eradication of bacterial load started at 72 hours                                |  |

The study concluded that combination therapies with doripenem were more effective than monotherapy.[7][9] Specifically, the combination of doripenem with amikacin demonstrated a more rapid bactericidal effect compared to combinations with sulbactam or colistin.[7][9]

### Experimental Protocol: Murine Sepsis Model[7][8][9]

- 1. Animal Model: 8-10-week-old Balb/c mice. 2. Induction of Sepsis: Intraperitoneal injection of a suspension of carbapenem-resistant A. baumannii. 3. Antibiotic Therapy:
- Therapy was initiated two hours after the bacterial injection.
- Groups included doripenem monotherapy and doripenem in combination with amikacin, sulbactam, colistin, or tigecycline. 4. Outcome Measurement:
- Necropsy was performed at 24, 48, and 72 hours post-infection.
- Bacterial loads in the lungs and liver were quantified by culturing tissue homogenates and are reported as CFU/g.



#### In Vivo Murine Sepsis Model Workflow



Click to download full resolution via product page

Workflow for the In Vivo Sepsis Model.



#### Conclusion

The combination of **doripenem hydrate** and amikacin demonstrates a variable interaction against multidrug-resistant Gram-negative bacteria. While in vitro studies show that true synergy is infrequent, additive effects are observed in a substantial portion of isolates, particularly against P. aeruginosa. The combination appears most promising when at least one of the agents retains some level of activity against the target organism. In vivo data from a murine sepsis model suggests that the doripenem-amikacin combination is more effective than doripenem monotherapy and exhibits a rapid bactericidal effect against carbapenem-resistant A. baumannii. These findings support the consideration of doripenem and amikacin combination therapy in the management of severe infections caused by MDR pathogens, although the decision should be guided by isolate-specific susceptibility testing and clinical context.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Antibacterial Interaction of Doripenem and Amikacin against Multidrug-Resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Effect of Amikacin and Imipenem Combinations against Multidrug-Resistant E. coli [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. journals.asm.org [journals.asm.org]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. Antimicrobial efficacy of doripenem and its combinations with sulbactam, amikacin, colistin, tigecycline in experimental sepsis of carbapenem-resistant Acinetobacter baumannii
  PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating the Synergistic Activity of Doripenem Hydrate with Amikacin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000678#evaluating-the-synergistic-activity-of-doripenem-hydrate-with-amikacin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com